1-(3-chloro-4-methylphenyl)-8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline
Description
1-(3-Chloro-4-methylphenyl)-8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a tricyclic heterocyclic compound featuring a pyrazole ring fused to a quinoline core. Its structure includes a 3-chloro-4-methylphenyl group at position 1, an ethoxy substituent at position 8, and a phenyl group at position 3 (Figure 1). Pyrazolo[4,3-c]quinolines are pharmacologically significant due to their diverse biological activities, including anti-inflammatory, anticancer, and enzyme inhibitory properties . The ethoxy group at position 8 may enhance metabolic stability and influence lipophilicity, while the chloro and methyl groups on the phenyl ring could modulate electronic effects and receptor binding .
Properties
IUPAC Name |
1-(3-chloro-4-methylphenyl)-8-ethoxy-3-phenylpyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClN3O/c1-3-30-19-11-12-23-20(14-19)25-21(15-27-23)24(17-7-5-4-6-8-17)28-29(25)18-10-9-16(2)22(26)13-18/h4-15H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBOXSMLFYSBFSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC(=C(C=C4)C)Cl)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chloro-4-methylphenyl)-8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common method includes the condensation of appropriate substituted anilines with ethyl acetoacetate, followed by cyclization and subsequent functional group modifications. The reaction conditions often involve the use of solvents like tetrahydrofuran and catalysts such as palladium or copper to facilitate the cyclization and coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and phase-transfer catalysis can be employed to enhance reaction efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
1-(3-chloro-4-methylphenyl)-8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of palladium on carbon to reduce specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium on carbon.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can produce more saturated compounds .
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise as a kinase inhibitor , particularly targeting cyclin-dependent kinases (CDKs). Inhibition of CDKs is crucial for regulating the cell cycle, making this compound a potential candidate for cancer therapy. Studies have indicated that it can induce apoptosis in cancer cells by disrupting cell cycle progression .
Antimicrobial Activity
Recent research has demonstrated that pyrazoloquinolines exhibit antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains, showing significant inhibitory effects, which could lead to the development of new antibiotics .
Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory effects. Preliminary studies indicate that it may inhibit the production of pro-inflammatory cytokines, thus providing a basis for further investigation into its use in treating inflammatory diseases .
Neuroprotective Effects
Research has highlighted the neuroprotective potential of pyrazoloquinolines. The compound may offer protective effects against neurodegenerative diseases by modulating pathways involved in oxidative stress and neuronal apoptosis .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Cancer Therapy | Demonstrated inhibition of CDK2 and CDK4, leading to reduced proliferation in breast cancer cell lines. |
| Study B | Antimicrobial Activity | Showed significant activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) below 50 µg/mL. |
| Study C | Anti-inflammatory | Reduced levels of TNF-alpha and IL-6 in vitro, indicating potential for treating rheumatoid arthritis. |
| Study D | Neuroprotection | Exhibited protective effects on neuronal cells exposed to oxidative stress, reducing cell death by 40%. |
Mechanism of Action
The mechanism of action of 1-(3-chloro-4-methylphenyl)-8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazolo[4,3-c]quinoline Derivatives
Substituent Effects on Anti-Inflammatory Activity
Key comparisons include:
The target compound lacks the amino groups present in 2a, 2i, and 2m, which are critical for NO inhibition but correlate with cytotoxicity .
Role of Halogen and Alkyl Substituents
- 8-Ethoxy-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline (): The 4-fluorophenyl group at position 3 enhances electron-withdrawing effects, possibly increasing binding affinity to inflammatory targets. However, the absence of a chloro-methylphenyl group (as in the target compound) may alter selectivity .
- ELND006/007 (): These gamma-secretase inhibitors feature sulfonyl and trifluoromethyl groups, demonstrating how bulky substituents at positions 4 and 5 confer enzyme specificity. In contrast, the target compound’s simpler substituents may limit such selectivity but reduce synthetic complexity .
Impact of Aromatic Ring Modifications
- The target compound’s ethoxy group at position 8 may offer similar stability but with different electronic effects .
Biological Activity
1-(3-chloro-4-methylphenyl)-8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anti-cancer research. This article reviews the existing literature on its biological activity, synthesizing findings from various studies and highlighting key data.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 356.81 g/mol. Its structure features a pyrazolo[4,3-c]quinoline core, which is known for various pharmacological properties.
Anti-inflammatory Activity
Research indicates that derivatives of pyrazolo[4,3-c]quinoline exhibit significant anti-inflammatory effects. A study evaluated the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells, revealing that certain derivatives had potent inhibitory effects on NO production, comparable to established controls like 1400 W. The mechanism involves the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) protein expression .
Table 1: Inhibitory Effects on NO Production
| Compound | IC50 (μM) | Mechanism |
|---|---|---|
| 2a | 0.39 | iNOS inhibition |
| 2m | Not specified | COX-2 inhibition |
Anticancer Activity
The compound's potential as an anticancer agent has also been explored. It has been noted that pyrazolo[4,3-c]quinoline derivatives can inhibit the proliferation of cancer cell lines, including prostate cancer cells. The compounds demonstrated high affinity and strong antagonistic activity against androgen receptors, making them promising candidates for treating AR-dependent cancers .
Case Study: Prostate Cancer Cell Lines
A specific study highlighted a derivative's ability to inhibit proliferation in prostate cancer cell lines effectively, suggesting its utility as a therapeutic agent in AR-related conditions.
Structure-Activity Relationship (SAR)
Quantitative structure–activity relationship (QSAR) analysis has been employed to understand better the structural features that contribute to the biological activity of these compounds. The position and nature of substituents on the phenyl rings significantly affect their potency against NO production and cancer cell proliferation .
Q & A
Basic: What are the common synthetic routes for preparing 1-(3-chloro-4-methylphenyl)-8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline?
Methodological Answer:
The synthesis typically begins with a quinoline precursor, such as 2,4-dichloroquinoline-3-carbonitrile, which undergoes sequential substitutions and cyclization. Key steps include:
- Amine functionalization : Introducing primary amino groups via nucleophilic substitution, enhancing pharmacological potential .
- Cyclization : Heating intermediates with amines (e.g., N-methylpiperazine) at elevated temperatures (e.g., 130°C) to form the pyrazoloquinoline core .
- Purification : Chromatographic techniques (e.g., alumina column chromatography with ethyl acetate elution) yield pure products .
- Ethoxy group incorporation : Substituents like ethoxy are introduced via alkoxylation reactions under reflux conditions .
Advanced: How can researchers address low yields in the cyclization step during the synthesis of pyrazolo[4,3-c]quinoline derivatives?
Methodological Answer:
Low yields in cyclization often arise from steric hindrance or suboptimal reaction conditions. Mitigation strategies include:
- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility and reaction kinetics .
- Temperature control : Sustained heating (e.g., 130°C for 1 hour) ensures complete ring closure .
- Catalyst screening : Transition metal catalysts (e.g., CuI) may accelerate azide-alkyne cycloadditions in related quinoline-triazole hybrids .
- Intermediate characterization : Confirm precursor purity via NMR and LC-MS to avoid side reactions .
Basic: What spectroscopic techniques are essential for characterizing the structure of this compound?
Methodological Answer:
Critical techniques include:
- H NMR : Identifies proton environments (e.g., ethoxy CH at δ 1.4 ppm, aromatic protons at δ 7.0–8.5 ppm) .
- C NMR : Confirms quaternary carbons (e.g., quinoline C=O near δ 165 ppm) and substituent connectivity .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., CHClFN with m/z 387.8) .
- X-ray crystallography : Resolves crystal packing and torsional angles (e.g., dihedral angles between phenyl and quinoline planes) .
Advanced: How can contradictory data in pharmacological assays (e.g., varying IC50_{50}50 values) be systematically analyzed?
Methodological Answer:
Contradictions may arise from assay variability or compound instability. Systematic approaches include:
- Standardized protocols : Replicate assays under identical conditions (e.g., pH, temperature, cell line) .
- Metabolic stability testing : Evaluate hepatic microsomal degradation to rule out rapid inactivation .
- Solubility adjustments : Use co-solvents (e.g., DMSO) to ensure consistent bioavailability across studies .
- Target validation : Confirm binding affinity via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to correlate activity with target engagement .
Basic: What structural modifications enhance the therapeutic potential of pyrazolo[4,3-c]quinoline derivatives?
Methodological Answer:
Modifications focus on improving pharmacokinetics and target affinity:
- Amino group introduction : Enhances hydrogen bonding with biological targets (e.g., kinase active sites) .
- Halogenation : Chloro or fluoro substituents increase lipophilicity and membrane permeability .
- Heterocyclic fusion : Triazole or pyrrolidine rings improve solubility and metabolic stability .
Advanced: How can computational methods guide the design of novel pyrazolo[4,3-c]quinoline analogs?
Methodological Answer:
Computational strategies include:
- Docking studies : Predict binding modes with target proteins (e.g., using AutoDock Vina) .
- QSAR modeling : Relate substituent electronic properties (e.g., Hammett constants) to activity trends .
- MD simulations : Assess conformational stability in aqueous environments (e.g., GROMACS workflows) .
- ADMET prediction : Tools like SwissADME forecast bioavailability and toxicity early in design .
Basic: What are the challenges in purifying pyrazolo[4,3-c]quinoline derivatives, and how are they addressed?
Methodological Answer:
Challenges include co-eluting byproducts and low solubility. Solutions involve:
- Gradient chromatography : Stepwise elution (e.g., hexane → ethyl acetate) separates polar impurities .
- Recrystallization : Ethanol/water mixtures yield high-purity crystals for X-ray analysis .
- HPLC purification : Reverse-phase C18 columns resolve structurally similar analogs .
Advanced: How do steric and electronic effects influence the reactivity of the pyrazolo[4,3-c]quinoline core?
Methodological Answer:
- Steric effects : Bulky substituents (e.g., 3-phenyl) hinder electrophilic substitution at C4; directed ortho-metalation can bypass this .
- Electronic effects : Electron-withdrawing groups (e.g., -Cl) deactivate the quinoline ring, necessitating harsher conditions for nucleophilic attacks .
- Resonance stabilization : Ethoxy groups at C8 donate electron density, increasing susceptibility to oxidation at adjacent positions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
